molecular formula C7H15N3S B14725099 (3-Methylpentan-2-ylideneamino)thiourea CAS No. 6318-50-9

(3-Methylpentan-2-ylideneamino)thiourea

Cat. No.: B14725099
CAS No.: 6318-50-9
M. Wt: 173.28 g/mol
InChI Key: UNNYJSFTDNGZQP-UHFFFAOYSA-N
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Description

(3-Methylpentan-2-ylideneamino)thiourea is an organosulfur compound with the molecular formula C7H15N3S. It is a derivative of thiourea, characterized by the presence of a thiourea group attached to a 3-methylpentan-2-ylideneamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpentan-2-ylideneamino)thiourea typically involves the reaction of 3-methylpentan-2-ylideneamine with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpentan-2-ylideneamino)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiourea compounds .

Mechanism of Action

The mechanism of action of (3-Methylpentan-2-ylideneamino)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpentan-2-ylideneamino)thiourea is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

6318-50-9

Molecular Formula

C7H15N3S

Molecular Weight

173.28 g/mol

IUPAC Name

(3-methylpentan-2-ylideneamino)thiourea

InChI

InChI=1S/C7H15N3S/c1-4-5(2)6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11)

InChI Key

UNNYJSFTDNGZQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=NNC(=S)N)C

Origin of Product

United States

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